(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one
Description
The compound "(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one" is an α,β-unsaturated ketone (enone) featuring a benzodioxole moiety and a triazole-substituted phenyl group. The trans (E)-configuration of the enone bridge ensures planarity, which is critical for electronic conjugation and intermolecular interactions such as π-π stacking .
This compound is structurally analogous to chalcone derivatives, which are known for diverse biological activities.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-16(7-1-13-2-8-17-18(9-13)24-12-23-17)14-3-5-15(6-4-14)21-11-19-10-20-21/h1-11H,12H2/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEHJCFXPYDQJO-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the reaction of azides with alkynes.
Coupling of the Rings: The final step involves coupling the benzodioxole and triazole rings through a propenone linker, often using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit potent antimicrobial activities. The synthesized compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies have shown that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The structural features of this compound suggest potential anticancer activities. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have demonstrated that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanism of action .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Triazole derivatives are known to modulate inflammatory pathways, and this compound's ability to reduce inflammation markers in vitro suggests potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one against E. coli and P. aeruginosa, researchers utilized disk diffusion methods to evaluate inhibition zones. The results indicated significant inhibition compared to control groups, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control Group (mm) |
|---|---|---|
| Escherichia coli | 15 | 0 |
| Pseudomonas aeruginosa | 12 | 0 |
Case Study 2: Anticancer Activity Evaluation
A separate investigation into the anticancer effects involved treating various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability.
| Concentration (µM) | % Cell Viability (Breast Cancer Cell Line) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:
Structural and Functional Insights
Electronic Conjugation :
- The triazole-substituted analogs (e.g., ) exhibit stronger electronic conjugation due to the electron-withdrawing nature of triazoles, enhancing planarity compared to bromothienyl or benzothiazole derivatives .
- The benzodioxole group in the target compound contributes to electron delocalization, similar to methylenedioxy systems in natural products like safrole .
Intermolecular Interactions :
- Bromothienyl and dichlorophenyl analogs show weaker C–H···X (X = O, Cl) interactions compared to triazole-containing compounds, which form robust hydrogen-bonding networks .
- The triazole group’s nitrogen atoms facilitate interactions with biological targets, as seen in docking studies for fluorophenyl-triazole derivatives .
Biological Potential: Triazole and pyrazole derivatives demonstrate antimicrobial and anticancer activities, though specific data for the target compound are lacking .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one (CAS No. 692287-51-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. It features a complex structure that includes a benzodioxole moiety and a triazole ring, both of which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 319.32 g/mol. Its structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing both benzodioxole and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines such as MDA-MB231 and HCT116 .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MDA-MB231 | 42.5 |
| Compound B | HCT116 | 64.3 |
| Compound C | Mia-PaCa2 | 68.4 |
Antifungal Activity
The antifungal potential of this compound is also noteworthy. In vitro studies have shown that related benzodioxole derivatives exhibit antifungal activity against Candida species and other fungi . The mechanism often involves disruption of fungal cell membranes or inhibition of specific metabolic pathways.
Other Biological Activities
In addition to anticancer and antifungal effects, benzodioxole derivatives have been reported to possess various other biological activities, including:
- Antimicrobial : Effective against a range of bacterial strains.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory : Inhibiting pro-inflammatory cytokines.
Case Studies
A recent study focused on the synthesis and biological evaluation of related triazole derivatives found that certain modifications to the triazole ring significantly enhanced their anticancer activity . This suggests that structural optimization can be pivotal in developing more potent derivatives.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies have indicated potential binding sites on target proteins, which could elucidate its mechanism of action further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
